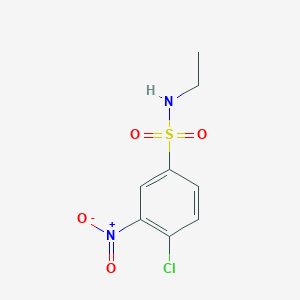

4-chloro-N-ethyl-3-nitrobenzenesulfonamide

Description

4-Chloro-N-ethyl-3-nitrobenzenesulfonamide (CAS: 43041-67-4; MFCD11185145) is a sulfonamide derivative with the molecular formula C₈H₁₀ClN₃O₄S (molecular weight: 263.7 g/mol) . It is synthesized via nucleophilic substitution of the chlorine atom in 4-chloro-3-nitrobenzenesulfonyl chloride with ethylamine, yielding 85–89% under optimized conditions . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of ferroptosis inhibitors, where its nitro and sulfonamide groups enhance electrophilic reactivity and binding affinity .

Properties

IUPAC Name |

4-chloro-N-ethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBCPDLPDLXFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304707 | |

| Record name | 4-chloro-N-ethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43041-67-4 | |

| Record name | NSC166885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-ethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-chlorobenzenesulfonamide followed by N-ethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-chloro-3-nitrobenzenesulfonamide is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Reduction: Formation of 4-chloro-N-ethyl-3-aminobenzenesulfonamide.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-chloro-N-ethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-nitrobenzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The nitro group may also contribute to its activity by undergoing reduction to form reactive intermediates that can damage bacterial cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Sulfonamide Derivatives

The following table highlights structural differences between 4-chloro-N-ethyl-3-nitrobenzenesulfonamide and related compounds:

Key Observations:

- Electronic Effects : The ethyl group in this compound provides moderate electron-donating properties, enhancing solubility in organic solvents compared to the unsubstituted analogue (4-chloro-3-nitrobenzenesulfonamide) .

- Steric Hindrance : Bulky substituents like 3-nitrophenyl reduce reactivity in nucleophilic substitution reactions compared to ethyl or dimethyl groups .

- Pharmacological Relevance : The nitro group at the 3-position is critical for redox-modulating activity in ferroptosis inhibitors, while carboxylic acid derivatives (e.g., 5-sulfamoyl-4-chloro-3-nitrobenzoic acid) pivot toward diuretic applications .

This compound:

- Procedure : Reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with ethylamine hydrochloride in DCM/MeOH, purified via silica gel chromatography (10% MeOH in DCM). Yield: 85–89% .

- Comparative Data: 4-(Adamantan-2-ylamino)-N-ethyl-3-nitrobenzenesulfonamide: Synthesized by replacing chlorine with adamantylamine; yield: 89% . 4-(Cyclopentylamino)-N-ethyl-3-nitrobenzenesulfonamide: Yield: 85% under similar conditions .

Competing Derivatives:

Physicochemical and Pharmacological Properties

Research and Application Gaps

- Toxicity Data: Limited safety profiles for this compound; existing SDS only covers basic hazards .

- Structure-Activity Relationships (SAR) : The impact of substituents on ferroptosis inhibition efficacy remains underexplored beyond adamantyl and cyclopentyl groups .

- Industrial Scalability : High yields (~85–89%) suggest scalability, but cost analysis of ethylamine vs. bulkier amines (e.g., adamantylamine) is needed .

Biological Activity

4-Chloro-N-ethyl-3-nitrobenzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a chloro group, a nitro group, and a sulfonamide moiety, allows it to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C₈H₉ClN₂O₄S, with a molecular weight of 232.68 g/mol. The compound's functional groups contribute to its reactivity and stability, making it valuable in both synthetic and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₄S |

| Molecular Weight | 232.68 g/mol |

| Functional Groups | Chloro, Nitro, Sulfonamide |

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By binding to the active sites of these enzymes, the compound disrupts bacterial growth and proliferation.

Additionally, the nitro group may undergo reduction within bacterial cells to form reactive intermediates that can damage cellular structures, further enhancing its antibacterial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism as an antibacterial agent has been well-documented:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, this compound inhibits dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can inhibit the growth of various human cancer cell lines. For example, it demonstrated cytotoxic effects against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC₅₀ values ranging from 2.38 to 14.74 µM .

Structure-Activity Relationships

The effectiveness of this compound can be influenced by its structural characteristics:

- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents enhances its biological activity. Compounds with similar structures but lacking these groups exhibited significantly lower potency .

- Hydrophobic Interactions : Incorporation of bulky lipophilic groups has been shown to improve antitumor activity against specific cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study highlighted that compounds with a nitrobenzene core were subjected to enzymatic reduction by chloramphenicol nitroreductase (CNR), revealing varying degrees of activity that suggest potential for further antibiotic development .

- Cytotoxic Activity : In a comparative study involving various sulfonamides, this compound was found to have significant cytotoxic effects against human cancer cell lines when evaluated using the crystal violet microtiter plate assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.